
3-Methylnaphthalene-2-carbaldehyde
Descripción general
Descripción
3-Methylnaphthalene-2-carbaldehyde is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon . It has a molecular formula of C12H10O . Naphthalene derivatives are known for their unique photophysical and chemical properties .
Molecular Structure Analysis
The molecular structure of 3-Methylnaphthalene-2-carbaldehyde can be analyzed using various tools like MolView . The molecule consists of a naphthalene core with a methyl group attached at the 3rd position and a carbaldehyde group at the 2nd position .Aplicaciones Científicas De Investigación
1. Synthesis of Fluorescent Chemosensors
Derivatives of naphthalene carbaldehyde, including 3-Methylnaphthalene-2-carbaldehyde, are frequently used as precursors for the synthesis of various fluorescent chemosensors. These compounds are highly functionalized aromatic rings, which make them suitable for use as stellar predecessors in the preparation of fluorescent probes. This application is primarily due to the presence of donor and acceptor sites within the molecule, allowing a degree of intramolecular charge transfer within the naphthalene ring, thereby making them valuable in the development of commercial compounds with fluorescent properties (Maher, 2018).
2. Development of Bioactive Compounds
Naphthalene carbaldehyde derivatives have been shown to be key intermediates in the synthesis of bioactive compounds. For example, the Vilsmeier-Haack reaction of phenyl hydrazones has led to the synthesis of new 3-(1-hydroxynaphthalen-2-yl)-1-aryl-1H-pyrazole-4-carbaldehyde derivatives, which exhibit antimicrobial and antioxidant susceptibilities. This indicates their potential use in the development of new antimicrobial agents and antioxidants (Gurunanjappa et al., 2017).
3. Diversity-Oriented Synthesis of Polycyclic Carbo- and Heterocycles
The structure of 8-halonaphthalene-1-carbaldehyde, which is structurally related to 3-Methylnaphthalene-2-carbaldehyde, has been used in the synthesis of a variety of polycyclic carbo- and heterocycles. This demonstrates the potential of this scaffold for Diversity-Oriented Synthesis, covering unexplored regions of the chemical space and leading to the creation of novel molecular structures (Herrera et al., 2016).
4. Synthesis of Schiff Bases and Metal Complexes
Schiff bases derived from naphthalene carbaldehyde and their metal complexes have been extensively studied. These compounds have applications in various fields, including catalysis, optical materials, and as ligands in coordination chemistry. The Schiff base derivatives have also shown biological effects, indicating their potential in the development of pharmacologically active compounds (Maher, 2018).
Propiedades
IUPAC Name |
3-methylnaphthalene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c1-9-6-10-4-2-3-5-11(10)7-12(9)8-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQVYINMBFXSON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509861 | |
| Record name | 3-Methylnaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylnaphthalene-2-carbaldehyde | |
CAS RN |
17893-94-6 | |
| Record name | 3-Methylnaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

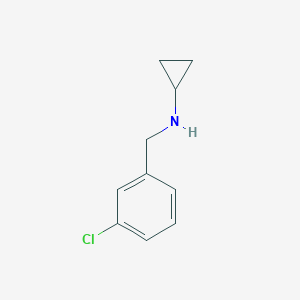

![N',N'-dimethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine](/img/structure/B183671.png)

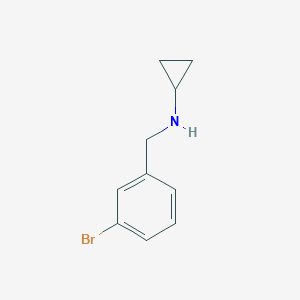
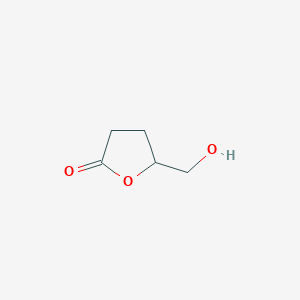
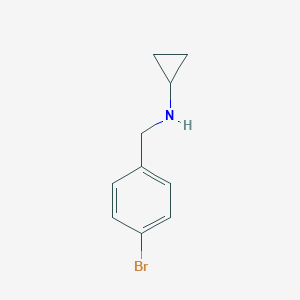
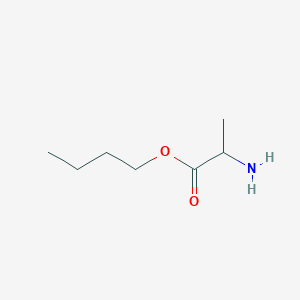
![3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B183682.png)

![7-Chloro-6-nitrothieno[3,2-b]pyridine](/img/structure/B183685.png)

![3-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B183689.png)
![3-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B183690.png)